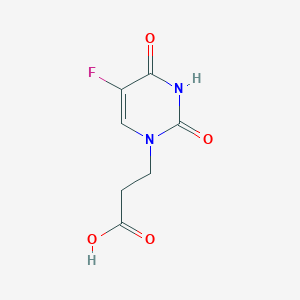

3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSXOUNBTJWDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181608 | |

| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-60-4 | |

| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, a common method involves the nucleophilic substitution of a suitable 5-fluoropyrimidine precursor with propanoic acid derivatives. This reaction typically occurs under mild to moderate conditions, often employing catalysts such as palladium or copper complexes to facilitate the substitution.

Industrial Production Methods: In industrial settings, the synthesis scales up with the use of continuous flow reactors to ensure consistent product quality and yield. Key intermediates are carefully purified through recrystallization or chromatographic techniques to avoid impurities that could affect the final product's efficacy and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations, particularly at the fluorine-substituted position, which can lead to the formation of reactive intermediates or further functionalized products.

Reduction: Reduction reactions often target the carbonyl groups in the pyrimidine ring, potentially leading to dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitutions are common, where the fluorine or other functional groups can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Catalytic hydrogenation or use of hydride donors like sodium borohydride.

Substitution: Organometallic catalysts such as palladium complexes in cross-coupling reactions.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of less oxidized derivatives.

Substitution: Introduction of various functional groups in place of fluorine or other substituents.

Scientific Research Applications

Chemistry: This compound serves as a building block in synthetic organic chemistry, particularly in the design of pharmaceuticals and agrochemicals.

Biology: Its structural resemblance to nucleotides makes it a useful analog in studying DNA/RNA interactions and enzyme inhibition mechanisms.

Medicine: 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exhibits potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: It is used in the development of new materials with specific fluorinated properties, offering advantages in terms of stability and resistance to degradation.

Mechanism of Action

The compound acts by integrating into biological macromolecules, disrupting normal functions. Its fluorine atom enhances binding affinity and specificity to target molecules, often leading to the inhibition of key enzymes involved in nucleic acid synthesis. This disruption is particularly potent in rapidly dividing cells, making it a valuable tool in cancer and antiviral research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Physical and Chemical Properties

Biological Activity

3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS No. 6214-60-4) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7FN2O4

- Molar Mass : 202.14 g/mol

- CAS Number : 6214-60-4

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. It has been noted for its potential as an inhibitor of certain metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in nucleic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is particularly relevant in the context of antibiotic development.

- Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

- Selectivity and Potency : In vitro assays have demonstrated that this compound can selectively inhibit target enzymes with a favorable potency profile compared to other known inhibitors.

Case Studies and Experimental Results

-

In Vitro Studies :

- A study published in Molecules highlighted the compound's ability to inhibit Mur ligases in Mycobacterium tuberculosis, which are essential for cell wall biosynthesis. The compound showed an inhibition rate of up to 56% at concentrations of 100 μM .

- Another investigation focused on the compound's effects on lipid metabolism through thyroid hormone receptor interactions, showing promising results in preclinical models .

- Safety Profile :

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between fluorinated pyrimidine precursors and propanoic acid derivatives under anhydrous conditions.

- Protection/deprotection strategies for reactive functional groups (e.g., carboxylic acid protection via esterification).

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation in related analogs .

Key considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products.

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Compare , , and NMR shifts with predicted values for the fluorinated dihydropyrimidine core and propanoic acid side chain.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for brominated analogs (e.g., C8H9BrN2O4) .

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced: How can stability issues during synthesis (e.g., decomposition or unwanted cyclization) be mitigated?

Answer:

- Moisture control : Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of reactive intermediates.

- Temperature monitoring : Avoid prolonged heating above 60°C to suppress thermal decomposition.

- Real-time analysis : Employ TLC or HPLC to track reaction progress and identify unstable intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell line viability assays using the SRB method with trichloroacetic acid fixation ).

- Purity validation : Use HPLC (C18 columns, 0.1% TFA in mobile phase) to confirm >95% purity, as impurities can skew activity results .

- Dose-response studies : Compare EC50/IC50 values across multiple replicates to identify outliers .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- Emergency procedures : For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: What analytical methods are recommended for characterizing decomposition products?

Answer:

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.

- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) and compare chromatograms with reference standards .

- FT-IR spectroscopy : Monitor carbonyl (C=O) and fluorine (C-F) peaks for structural changes .

Basic: How can researchers evaluate the biological activity of this compound in vitro?

Answer:

- Cytotoxicity assays : Use the SRB (sulforhodamine B) method for adherent cell lines, fixing cells with trichloroacetic acid and measuring optical density at 564 nm .

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine IC50 values.

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Analog synthesis : Modify the fluorinated pyrimidine core or propanoic acid side chain (e.g., bromine substitution at position 5, as in C8H9BrN2O4 ).

- Computational modeling : Perform docking studies with target proteins (e.g., thymidylate synthase) to predict binding affinities.

- Bioassay panels : Screen analogs against diverse targets (e.g., kinases, polymerases) to identify selectivity trends .

Advanced: How to profile impurities in synthesized batches of this compound?

Answer:

- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- Spiking experiments : Compare retention times with known impurities (e.g., unreacted starting materials or de-fluorinated byproducts) .

Advanced: What experimental design principles optimize reaction yields?

Answer:

- Design of Experiments (DoE) : Vary parameters like solvent ratio, catalyst loading, and reaction time to identify optimal conditions.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

- Scale-up considerations : Maintain consistent stirring rates and cooling/heating efficiency to avoid exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.